Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate
Description
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate is a hydrazonyl halide derivative characterized by a central planar Caryl–NH–N=C linkage with a tert-butyl-substituted phenyl group and a chloroacetate ester moiety. This compound belongs to a class of hydrazonoacetates widely used in heterocyclic chemistry for synthesizing spiroheterocycles and bioactive molecules . Its structure features a Z-configuration at the carbon-nitrogen double bond, as confirmed by X-ray crystallography in related analogs, which stabilizes intramolecular hydrogen bonding and influences reactivity .
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-19-13(18)12(15)17-16-11-8-6-10(7-9-11)14(2,3)4/h6-9,16H,5H2,1-4H3/b17-12- |
InChI Key |
IBJFFXBTMRQSCP-ATVHPVEESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C(C)(C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate typically involves the reaction of ethyl 2-chloroacetate with 4-(tert-butyl)phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Variations
Substituents on the phenyl ring significantly influence physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity at the hydrazono carbon, facilitating nucleophilic attacks in cyclization reactions. Electron-donating groups (e.g., 4-OCH₃) reduce reactivity but improve solubility .
- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder crystal packing or reaction kinetics, though this requires experimental validation.
- Configuration : All analogs exhibit Z-configuration, critical for intramolecular hydrogen bonding and stabilizing reaction intermediates .
Biological Activity
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. The key steps include:
- Formation of the Hydrazone : The compound is synthesized by reacting 4-tert-butylaniline with chloroacetic acid derivatives in the presence of a base such as triethylamine. The reaction conditions often involve refluxing in an inert atmosphere.
- Purification : Post-reaction, the product is purified using column chromatography, yielding a high-purity product.
Reaction Conditions Example
| Reagent | Amount | Conditions | Yield |
|---|---|---|---|
| 4-tert-butylaniline | 280 mg | Reflux in ethyl acetate | 79.3% |
| Chloroacetate derivative | 246 mg | Overnight reaction | |
| Triethylamine | 242 mg | Inert atmosphere |
The biological activity of this compound can be attributed to its structural features, which may interact with various biological targets. Research indicates that compounds with hydrazone linkages often exhibit significant biological properties, including:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens.
Case Studies
-
Antitumor Activity Study :
A study investigated the antitumor activity of hydrazone derivatives similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation significantly, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used . -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial properties of similar hydrazone compounds against bacterial strains such as E. coli and S. aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL, indicating promising antimicrobial potential .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound and its analogs:
| Compound | Activity Type | IC50/MIC Values |
|---|---|---|
| This compound | Antitumor | ~20 µM |
| Similar Hydrazone Derivative A | Antimicrobial | 50 µg/mL |
| Similar Hydrazone Derivative B | Antitumor | ~15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
